molecular formula C21H19ClN4O3 B2612188 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207044-05-0

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2612188
CAS No.: 1207044-05-0
M. Wt: 410.86
InChI Key: DYDZOQDUKWGTMB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, and a quinazoline dione structure . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The chlorophenyl group, oxadiazole ring, and quinazoline dione structure would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group, oxadiazole ring, and quinazoline dione structure could affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Insights

  • Quinazoline derivatives, including compounds similar to the one , are synthesized for various applications, often involving heterocyclic chemistry. For instance, the synthesis of heterocyclic quinones from chloroquinoline derivatives has been explored, highlighting their structural and chemical properties (Yanni, 1991).

Pharmacological Studies

  • Quinazoline derivatives have been studied as antagonists at ionotropic glutamate receptors. These studies involve derivatives with various substitutions, demonstrating significant pharmacological potential (Colotta et al., 2012).

Chymase Inhibition

  • Some quinazoline derivatives are investigated for their ability to inhibit human heart chymase, an enzyme involved in cardiovascular health. These studies contribute to understanding the therapeutic potential of these compounds (Fukami et al., 2000).

Novel Compound Synthesis

  • Research in this field also involves the synthesis of novel compounds containing quinazoline structures for diverse applications, including biological and material sciences (Hassanien et al., 2022).

Antimicrobial and Antitumor Evaluation

  • Quinazoline derivatives are evaluated for their antimicrobial and antitumor properties. This research is crucial in developing new therapeutic agents for treating various diseases (Farag et al., 2012), (Mahmoud et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Some similar compounds have been found to have anticancer activity, potentially due to inhibition of certain cellular processes .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of medicinal chemistry. Given the biological activity of similar compounds, it could be worthwhile to investigate its potential as a therapeutic agent .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3-chlorobenzoic acid", "hydrazine hydrate", "acetic anhydride", "pentylamine", "2-chloro-4,6-dimethoxy-1,3,5-triazine", "triethylamine", "dimethylformamide", "sodium hydroxide", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Dissolve 3-chlorobenzoic acid in a mixture of hydrazine hydrate and acetic anhydride.", "b. Heat the mixture at 120°C for 4 hours.", "c. Cool the mixture and add water to precipitate the product.", "d. Collect the product by filtration and wash with water and ethanol.", "Step 2: Synthesis of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid and pentylamine in dimethylformamide.", "b. Add 2-chloro-4,6-dimethoxy-1,3,5-triazine and triethylamine to the mixture.", "c. Heat the mixture at 80°C for 24 hours.", "d. Cool the mixture and add sodium hydroxide solution to adjust the pH to 10.", "e. Extract the product with chloroform and wash with water.", "f. Dry the product with anhydrous sodium sulfate and evaporate the solvent.", "g. Recrystallize the product from ethanol.", "Final Product: 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione" ] }

CAS No.

1207044-05-0

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.86

IUPAC Name

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C21H19ClN4O3/c1-2-3-4-10-26-20(27)16-9-8-14(12-17(16)23-21(26)28)19-24-18(25-29-19)13-6-5-7-15(22)11-13/h5-9,11-12H,2-4,10H2,1H3,(H,23,28)

InChI Key

DYDZOQDUKWGTMB-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)NC1=O

solubility

not available

Origin of Product

United States

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